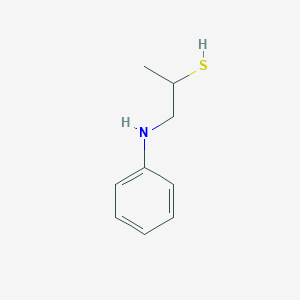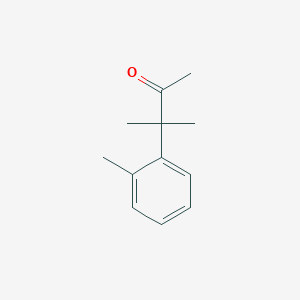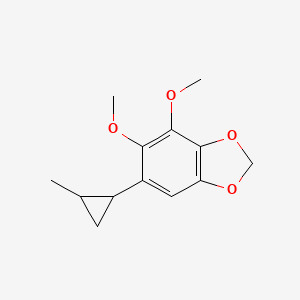![molecular formula C9H12N2O2S2 B14367424 Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate CAS No. 92601-53-1](/img/structure/B14367424.png)
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde . The specific conditions for synthesizing methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate would require further optimization to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is similar to that found in histidine, an essential amino acid, suggesting potential biological activity.
Medicine: Its structural similarity to other biologically active imidazole derivatives indicates potential use in drug development.
Wirkmechanismus
The mechanism by which methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The carbothioyl and sulfanyl groups could also interact with biological molecules, potentially affecting enzyme activity or cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: Prepared by condensation of glyoxal, ammonia, and acetaldehyde.
1-Methylimidazole: Synthesized via acid-catalyzed methylation of imidazole by methanol.
2-Ethyl-4-methylimidazole: Another imidazole derivative with similar structural features.
Uniqueness
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate is unique due to the presence of both carbothioyl and sulfanyl groups, which are not commonly found together in other imidazole derivatives. This unique combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
92601-53-1 |
|---|---|
Molekularformel |
C9H12N2O2S2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
methyl 2-(2-ethyl-1H-imidazole-5-carbothioyl)sulfanylacetate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-7-10-4-6(11-7)9(14)15-5-8(12)13-2/h4H,3,5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
QGMUPFXAFHKMBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(N1)C(=S)SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


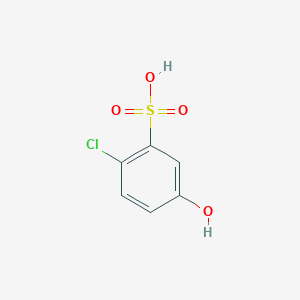
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
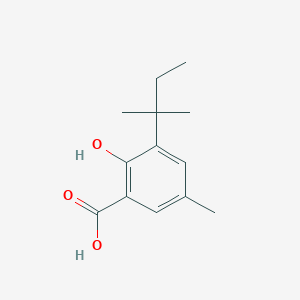
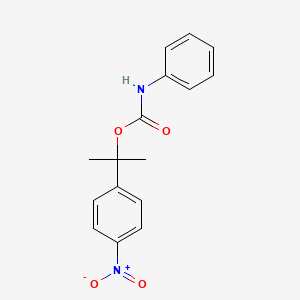
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
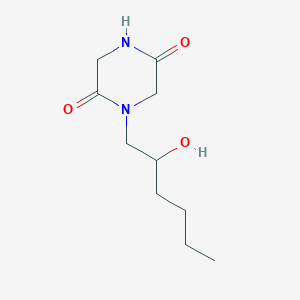
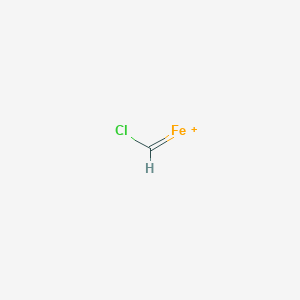


![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
